molecular formula C15H23BrCl2N2O B4145682 1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride

1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride

Cat. No.: B4145682
M. Wt: 398.2 g/mol
InChI Key: UDZQVQTZYFEOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromo, chloro, and methyl-substituted phenoxy group attached to an ethylpiperazine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chloro-6-methylphenol with ethylene oxide to form the corresponding phenoxyethyl intermediate. This intermediate is then reacted with 4-ethylpiperazine under suitable conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenoxyethyl derivatives.

    Oxidation: Formation of corresponding phenoxy acids or ketones.

    Reduction: Formation of reduced phenoxyethyl derivatives.

Scientific Research Applications

1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride
  • 1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride

Comparison: Compared to similar compounds, 1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride is unique due to the presence of the ethyl group on the piperazine ring. This structural difference can influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-[2-(4-bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrClN2O.ClH/c1-3-18-4-6-19(7-5-18)8-9-20-15-12(2)10-13(16)11-14(15)17;/h10-11H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZQVQTZYFEOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=C(C=C(C=C2C)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethyl]-4-ethylpiperazine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.